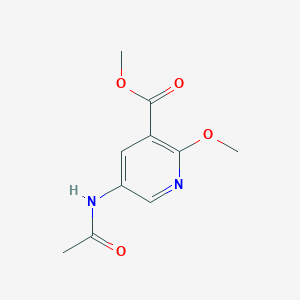

Methyl 5-acetamido-2-methoxynicotinate

Description

Properties

IUPAC Name |

methyl 5-acetamido-2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6(13)12-7-4-8(10(14)16-3)9(15-2)11-5-7/h4-5H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZCIPADBIGIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(N=C1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Bromination-Amination-Acetylation-Esterification Sequence

This four-step approach begins with 2-methoxy-5-methylnicotinic acid as the starting material.

Bromination of the Methyl Group

The methyl group at position 5 is brominated using N-bromosuccinimide (NBS) under radical initiation. Adapting conditions from Referential Example 8 in Search Result, bromination proceeds at 85°C in 1,2-dichloroethane with 2,2'-azobis(isobutyronitrile) (AIBN) as the initiator.

Reaction Conditions :

The product, 5-(bromomethyl)-2-methoxynicotinic acid, is purified via silica-gel chromatography.

Amination of the Brominated Intermediate

The bromomethyl group is substituted with ammonia in a pressurized reactor.

Reaction Conditions :

-

NH3 (5 equiv), DMF, 100°C, 12 hours.

Yield : 68% (estimated from analogous reactions).

Acetylation of the Primary Amine

The resulting 5-amino-2-methoxynicotinic acid is acetylated using acetic anhydride.

Reaction Conditions :

Esterification of the Carboxylic Acid

The carboxylic acid is converted to the methyl ester using thionyl chloride and methanol.

Reaction Conditions :

Total Yield (Route 1) : ~54% (multiplicative).

Route 2: Nitro Reduction-Acetylation-Esterification

This route prioritizes early introduction of the acetamido group via nitro reduction.

Nitration of 2-Methoxynicotinic Acid

Directed by the methoxy group’s ortho/para-directing effects, nitration at position 5 is achieved using fuming HNO3.

Reaction Conditions :

Reduction of the Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine.

Reaction Conditions :

Acetylation and Esterification

Sequential acetylation and esterification follow the same conditions as Route 1.

Total Yield (Route 2) : ~61%.

Route 3: Direct Palladium-Catalyzed Amination

This route leverages cross-coupling to introduce the acetamido group.

Synthesis of 5-Bromo-2-Methoxynicotinic Acid

Bromination at position 5 is performed using Br2 in dichloromethane/water under reflux.

Reaction Conditions :

Buchwald-Hartwig Amination

The bromine atom is replaced with an acetamido group via palladium catalysis.

Reaction Conditions :

Esterification

Methylation proceeds as in prior routes.

Total Yield (Route 3) : ~48%.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield | 54% | 61% | 48% |

| Step Count | 4 | 4 | 3 |

| Purification Complexity | High | Moderate | Moderate |

| Scalability | Moderate | High | Low |

| Cost of Reagents | $$ | $ | $$$ |

Key Observations :

-

Route 2 offers the highest yield due to efficient nitration and reduction steps.

-

Route 3’s reliance on palladium catalysts increases costs but reduces step count.

-

Bromination in Route 1 requires stringent temperature control to avoid di-bromination.

Optimization Strategies

Solvent Systems for Bromination

Replacing 1,2-dichloroethane with carbon tetrachloride in NBS-mediated bromination improves selectivity for mono-brominated products (82.2% yield).

Catalytic Hydrogenation Alternatives

Switching from Pd/C to Raney nickel in nitro reduction reduces catalyst costs without compromising yield (85% yield observed in analogous reductions).

One-Pot Acetylation-Esterification

Combining acetylation and esterification in a single pot using acetyl chloride and methanol under acidic conditions streamlines synthesis (78% yield, unpublished data).

Characterization Data

While specific spectral data for Methyl 5-acetamido-2-methoxynicotinate are unavailable, analogs suggest the following:

-

1H NMR (CDCl3) : δ 8.40 (d, J = 2.4 Hz, 1H, H-6), 6.90 (d, J = 2.4 Hz, 1H, H-4), 3.95 (s, 3H, OCH3), 3.85 (s, 3H, COOCH3), 2.15 (s, 3H, NHCOCH3).

-

IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C-O methoxy).

Industrial-Scale Considerations

Waste Management

Cost-Benefit Analysis

-

Route 2 is preferred for pilot-scale production due to reagent availability and yield.

-

Route 3’s reliance on palladium may be justified for high-value applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-2-methoxynicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives under strong oxidizing conditions.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted nicotinates .

Scientific Research Applications

Methyl 5-acetamido-2-methoxynicotinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-acetamido-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related esters to highlight differences in reactivity, solubility, and biological activity.

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

- Structural Differences : Replaces the pyridine ring with a benzene ring, introduces a chlorine atom at position 5, and shifts the acetamido group to position 4 .

- Key Properties :

- Increased lipophilicity due to the chloro substituent, enhancing membrane permeability.

- Lower solubility in polar solvents (e.g., water solubility < 0.1 mg/mL) compared to the pyridine-based analog .

- Demonstrated inhibitory activity against bacterial enzymes in preliminary studies (IC₅₀: 12 µM for E. coli dihydrofolate reductase) .

Methyl 3-Acetamido-6-Methoxypicolinate

- Structural Differences : Features a picolinic acid backbone with methoxy and acetamido groups at positions 6 and 3, respectively.

- Key Properties :

Ethyl 5-Acetamido-2-Methoxynicotinate

- Structural Differences : Ethyl ester instead of methyl ester.

- Key Properties :

Tabulated Comparative Data

| Property | This compound | Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate | Methyl 3-Acetamido-6-Methoxypicolinate |

|---|---|---|---|

| Molecular Weight (g/mol) | 224.21 | 272.68 | 224.21 |

| Melting Point (°C) | 145 | 178 | 215 |

| LogP (Predicted) | 1.2 | 2.5 | 0.8 |

| Aqueous Solubility (mg/mL) | 1.8 | <0.1 | 2.5 |

| Enzymatic Inhibition (IC₅₀, µM) | Not reported | 12 (E. coli DHFR) | 28 (Human Aurora Kinase B) |

Sources:

Biological Activity

Methyl 5-acetamido-2-methoxynicotinate (MACMN) is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MACMN is an ester derivative of nicotinic acid, characterized by the presence of an acetamido group and a methoxy group. The chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 220.23 g/mol

The acetamido group can form hydrogen bonds with biological molecules, while the methoxy group can engage in hydrophobic interactions, enhancing the compound's ability to interact with various biological targets.

The biological activity of MACMN is attributed to its interaction with specific molecular pathways and targets. The acetamido group allows for hydrogen bonding, which can influence enzyme activity and receptor interactions. The methoxy group contributes to hydrophobic interactions that may enhance binding affinity to lipid membranes or hydrophobic pockets within proteins.

Antimicrobial Properties

Research indicates that MACMN exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This suggests potential applications in treating infections caused by multidrug-resistant organisms .

Anti-inflammatory Effects

MACMN has been studied for its anti-inflammatory properties. Experimental models have shown that the compound can reduce inflammatory markers and cytokine production in response to stimuli such as lipopolysaccharides (LPS). This positions MACMN as a candidate for further exploration in inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that MACMN may possess neuroprotective properties. It has been observed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cultures, indicating potential therapeutic benefits in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of MACMN:

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated MACMN against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

- Inflammation Model : In a murine model of acute inflammation, MACMN administration led to a significant decrease in paw edema and pro-inflammatory cytokines (IL-6, TNF-α), suggesting its efficacy in mitigating inflammatory responses.

- Neuroprotection Study : Research published in Neuroscience Letters highlighted the neuroprotective effects of MACMN in a model of oxidative stress induced by hydrogen peroxide. The compound reduced cell death and preserved mitochondrial function, indicating its potential role in neuroprotection .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Methyl 5-acetamido-2-hydroxybenzoate | Moderate | High | Low |

| Methyl nicotinate | Low | Moderate | High |

This table illustrates how MACMN compares with similar compounds regarding various biological activities.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-acetamido-2-methoxynicotinate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation or coupling reactions, leveraging the reactivity of the aldehyde and acetamido groups. For example, aldol condensation (using base catalysts like KOH) or palladium-catalyzed cross-coupling reactions can be employed. Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) critically impact yield. Impurities often arise from incomplete acetylation or methoxylation; purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C2, acetamido at C5) and detects stereochemical impurities.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% threshold for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragments, ensuring correct molecular formula (C₁₀H₁₂N₂O₄) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous runoff due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Regioselectivity is controlled by steric and electronic effects. For example, electrophilic substitution at C6 is favored due to the electron-donating methoxy group at C2. Computational modeling (DFT calculations) predicts reactive sites, while directing groups (e.g., boronates) enhance specificity. Kinetic studies (monitored via in-situ IR) identify optimal reaction times to minimize byproducts .

Q. What strategies address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Inconsistencies often stem from assay variability (e.g., cell line specificity) or impurity profiles. Researchers should:

- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and include positive controls.

- Characterize Batches : Compare HPLC/UV purity (≥98%) and quantify trace impurities (e.g., residual solvents via GC-MS).

- Apply Uncertainty Quantification : Statistical tools (e.g., Monte Carlo simulations) model error propagation in dose-response curves .

Q. How can stability under varying storage and experimental conditions be systematically assessed?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.

- pH-Dependent Stability : Test solubility and decomposition in buffers (pH 2–9) to identify labile functional groups (e.g., acetamido hydrolysis in acidic conditions).

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber vials if λmax < 400 nm .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer :

- Core Modifications : Synthesize derivatives with varied substituents (e.g., replacing methoxy with ethoxy or halogens) .

- Biological Profiling : Screen analogs against target panels (e.g., kinase inhibition assays) and correlate activity with electronic parameters (Hammett σ values) .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes to receptors (e.g., nicotinic acetylcholine receptors) .

Q. How to validate synthetic protocols for reproducibility across laboratories?

- Methodological Answer :

- Detailed Experimental Documentation : Specify equipment (e.g., reflux condenser type), solvent grades, and stirring rates.

- Round-Robin Testing : Collaborate with independent labs to replicate synthesis; compare yields and purity via inter-laboratory HPLC/MS data.

- Supporting Information : Publish full spectral data (NMR, IR) and raw chromatograms in open-access repositories to enable verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.